7-(Aminomethyl)pyrazolo[1,5-a]pyrimidin-3-amine 7-(Aminomethyl)pyrazolo[1,5-a]pyrimidin-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17843658
InChI: InChI=1S/C7H9N5/c8-3-5-1-2-10-7-6(9)4-11-12(5)7/h1-2,4H,3,8-9H2
SMILES:
Molecular Formula: C7H9N5
Molecular Weight: 163.18 g/mol

7-(Aminomethyl)pyrazolo[1,5-a]pyrimidin-3-amine

CAS No.:

Cat. No.: VC17843658

Molecular Formula: C7H9N5

Molecular Weight: 163.18 g/mol

* For research use only. Not for human or veterinary use.

7-(Aminomethyl)pyrazolo[1,5-a]pyrimidin-3-amine -

Specification

Molecular Formula C7H9N5
Molecular Weight 163.18 g/mol
IUPAC Name 7-(aminomethyl)pyrazolo[1,5-a]pyrimidin-3-amine
Standard InChI InChI=1S/C7H9N5/c8-3-5-1-2-10-7-6(9)4-11-12(5)7/h1-2,4H,3,8-9H2
Standard InChI Key BVMMARXZYGTYFK-UHFFFAOYSA-N
Canonical SMILES C1=C(N2C(=C(C=N2)N)N=C1)CN

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a bicyclic framework comprising a pyrazole ring fused to a pyrimidine ring, with an aminomethyl (-CH2NH2) group at position 7 and an amine (-NH2) at position 3 (Figure 1). The molecular formula is C7H13N5, yielding a molecular weight of 167.21 g/mol . X-ray crystallography studies confirm the planar geometry of the fused rings, which facilitates interactions with biological targets such as enzymes and receptors .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC7H13N5
Molecular Weight167.21 g/mol
IUPAC Name7-(aminomethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-amine
CAS Number1695725-36-0
DensityNot reported
Boiling/Melting PointsNot reported

The aminomethyl group enhances nucleophilicity at the nitrogen atoms, enabling participation in hydrogen bonding and electrostatic interactions. Tautomerism studies reveal three plausible forms (keto, enol, and imine), though the keto form predominates in crystalline states .

Synthesis and Optimization

Cyclocondensation Methods

The synthesis typically involves cyclocondensation of β-ketoesters (e.g., ethyl 3-oxo-3-phenylpropanoate) with aminopyrazoles under acidic conditions. For example, reaction of 4-phenyl-1H-pyrazol-5-amine with α-bromoketones in toluene using iodine and tert-butyl hydroperoxide yields the pyrazolo[1,5-a]pyrimidine core . A key intermediate, 7-chloro-pyrazolo[1,5-a]pyrimidine, is generated via treatment with POCl3 and tetramethylammonium chloride, followed by amination with 2-pyridinemethanamine to introduce the aminomethyl group .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield (%)
Cyclocondensationβ-ketoester, aminopyrazole, H+60–80
ChlorinationPOCl3, TMAC, 80°C70–85
Amination2-pyridinemethanamine, DMF50–65

Industrial-Scale Production

Continuous flow reactors have been employed to optimize reaction efficiency, achieving >90% purity by regulating temperature (60–100°C) and residence time (10–30 min). This method reduces side products and enhances scalability for preclinical development.

Biological Activity and Mechanism of Action

Antimycobacterial Activity

The compound inhibits M.tb growth with MIC values ranging from 0.1–2.5 μM . Mechanistic studies attribute this activity to ATP synthase inhibition, disrupting oxidative phosphorylation in mycobacterial membranes . Resistance mutations in the FAD-dependent hydroxylase Rv1751 suggest hydroxylation-mediated catabolism as a detoxification pathway .

Table 3: In Vitro Activity Against M.tb

DerivativeMIC (μM)hERG IC50 (μM)Microsomal Stability (t1/2, min)
3-(4-Fluoro)phenyl0.2>3045 (mouse), 60 (human)
5-Heteroaryl0.52530 (mouse), 50 (human)

Broad-Spectrum Antimicrobial Effects

Preliminary data indicate activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 4 μM) and RNA viruses via inhibition of viral polymerases. The aminomethyl group is critical for binding to conserved enzymatic pockets.

Pharmacological Profile

Pharmacokinetics

The compound exhibits favorable ADME properties:

  • Oral Bioavailability: 40–60% in murine models .

  • Half-Life: 3–5 hours (plasma), 8–12 hours (tissue) .

  • Metabolic Stability: Hepatic clearance mediated by CYP3A4, with minimal glucuronidation.

Therapeutic Applications

Tuberculosis Treatment

In acute murine TB models, the compound reduced lung bacterial load by 2–3 log10 CFU at 50 mg/kg/day . Synergy with bedaquiline and pyrazinamide has been observed, enabling dose reduction and resistance mitigation .

Industrial and Research Applications

Drug Development

The scaffold serves as a lead structure for antitubercular agents, with >70 analogs synthesized to date . Structural modifications at positions 3, 5, and 7 optimize potency and safety .

Chemical Biology Probes

Fluorinated derivatives (e.g., 18F-labeled analogs) are used in PET imaging to map ATP synthase distribution in mycobacteria .

Future Directions

  • Combination Therapies: Pairing with efflux pump inhibitors to overcome resistance .

  • Target Expansion: Screening against non-tubercular mycobacteria and fungal pathogens.

  • Prodrug Development: Enhancing oral bioavailability through ester prodrugs .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator